AP C5

cGKII inhibition pIC50 kinase inhibitor

AP C5 (4-[4-(1H-imidazol-1-yl)phenyl]-N-2-propyn-1-yl-2-pyrimidinamine) is a small-molecule inhibitor of guanosine 3′,5′-cyclic monophosphate (cGMP)-dependent protein kinase II (cGKII; PKG2). It is characterized by a terminal alkyne moiety enabling its use as a click chemistry reagent for bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Molecular Formula C16H13N5
Molecular Weight 275.315
CAS No. 2234272-10-5
Cat. No. B605530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAP C5
CAS2234272-10-5
SynonymsAP C5;  AP-C5;  APc5.
Molecular FormulaC16H13N5
Molecular Weight275.315
Structural Identifiers
SMILESC#CCNC1=NC=CC(=N1)C2=CC=C(C=C2)N3C=CN=C3
InChIInChI=1S/C16H13N5/c1-2-8-18-16-19-9-7-15(20-16)13-3-5-14(6-4-13)21-11-10-17-12-21/h1,3-7,9-12H,8H2,(H,18,19,20)
InChIKeyQKHQFSQJQKGFAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO (25mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AP C5 (CAS 2234272-10-5): Potent and Selective cGMP-Dependent Protein Kinase II Inhibitor for Intestinal Signaling and Chemical Biology


AP C5 (4-[4-(1H-imidazol-1-yl)phenyl]-N-2-propyn-1-yl-2-pyrimidinamine) is a small-molecule inhibitor of guanosine 3′,5′-cyclic monophosphate (cGMP)-dependent protein kinase II (cGKII; PKG2) [1]. It is characterized by a terminal alkyne moiety enabling its use as a click chemistry reagent for bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . The compound is primarily utilized as a research tool to dissect cGKII-mediated signaling pathways in intestinal fluid homeostasis and diarrheal disease models [1].

AP C5 (2234272-10-5): Why Closely Related cGKII Inhibitors Cannot Be Substituted


cGKII inhibitors exhibit significant variability in potency, isoform selectivity, and functional efficacy in relevant biological systems. The AP series itself demonstrates a >100-fold range in pIC50 values (5.0 to 7.2), underscoring that even structurally analogous compounds cannot be assumed to possess equivalent activity . Furthermore, AP C5 is distinguished by its terminal alkyne group, enabling covalent bioconjugation via CuAAC click chemistry—a feature absent in most commercial cGKII inhibitors and critical for target engagement studies or probe development . Substituting AP C5 with a generic cGKII inhibitor risks both reduced potency and loss of this unique chemical biology handle.

AP C5 (2234272-10-5) Evidence Guide: Quantitative Differentiation Against Key Comparators


Superior cGKII Inhibitory Potency: AP C5 vs. AP Series Analogs

AP C5 exhibits the highest cGKII inhibitory potency within the characterized AP compound series, as measured by pIC50. Compared to AP-C4 (pIC50 = 5.2), AP-C2 (pIC50 = 5.2), AP-C6 (pIC50 = 6.5), and AP-C7 (pIC50 = 5.0), AP C5 displays a pIC50 of 7.2, corresponding to a ~100-fold difference in IC50 relative to the least potent analog . This potency ranking is derived from in vitro enzymatic assays measuring inhibition of recombinant human cGKII activity .

cGKII inhibition pIC50 kinase inhibitor

Isoform Selectivity: AP C5 vs. Pan-PKG Inhibitors

AP C5 displays >20-fold selectivity for cGKII (PKG2) over both cGKI (PKG1) and PKA. Specifically, AP C5 exhibits a pIC50 of 7.2 for PKG2, compared to pIC50 values of 4.6 for PKG1 and 4.8 for PKA . In contrast, the commonly used pan-PKG inhibitor KT5823 shows less pronounced discrimination, with reported Ki values of 0.23 μM for PKG, 4 μM for PKC, and >10 μM for PKA . This translates to a narrower selectivity window (~17-fold vs. PKC, >43-fold vs. PKA) that may introduce confounding effects in assays where PKC or PKA signaling is also active.

kinase selectivity PKG1 PKA off-target

Click Chemistry Compatibility: A Unique Differentiator for Chemical Biology

AP C5 contains a terminal alkyne functional group, enabling its use as a click chemistry reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This allows for covalent attachment of AP C5 to azide-containing fluorophores, biotin, or other reporter molecules for target engagement studies, pull-down assays, or PROTAC development. This feature is absent in other cGKII inhibitors such as AP-C4, AP-C6, KT5823, and Rp-8-pCPT-cGMPS .

click chemistry CuAAC alkyne bioconjugation

Functional Efficacy in Intestinal Tissue: Attenuation of cGMP-Dependent Anion Secretion

AP C5 functionally blocks cGKII-mediated signaling in physiologically relevant intestinal models. It inhibits 8-pCPT-cGMP-dependent phosphorylation of vasodilator-stimulated phosphoprotein (VASP) in intestinal organoids and attenuates toxin-stimulated anion secretory responses in mouse intestinal tissue, as measured by short-circuit current (Isc) . At 20 μM, AP C5 partially blocks heat-stable toxin (STa)-mediated Isc in mouse ileum . While other AP analogs also inhibit cGKII in enzymatic assays, their functional efficacy in these ex vivo models is either weaker (e.g., AP-C7 only weakly inhibits cGKII-dependent anion secretion) or not reported .

intestinal secretion CFTR VASP ex vivo

Solubility Profile Enabling High-Concentration Stock Solutions

AP C5 exhibits high solubility in DMSO, with reports of up to 100 mM solubility . This facilitates the preparation of concentrated stock solutions for in vitro assays. In comparison, some cGKII inhibitors have more limited solubility profiles that may restrict experimental design. For example, Sigma-Aldrich reports a DMSO solubility of only 2 mg/mL (~7.3 mM) for AP C5 under certain conditions , highlighting variability across vendors and the importance of selecting a supplier that provides high-purity material with optimal solubility characteristics.

solubility DMSO formulation

AP C5 (2234272-10-5) Recommended Research and Industrial Application Scenarios


Dissecting cGKII-Specific Signaling in Intestinal Epithelial Models

AP C5 is the optimal tool for selectively inhibiting cGKII in intestinal organoids or ex vivo tissue preparations where confounding effects from cGKI or PKA must be minimized. Its >20-fold selectivity over these kinases and validated efficacy in blocking VASP phosphorylation and CFTR-mediated anion secretion [1] make it the preferred choice for studies of guanylin/uroguanylin signaling and enterotoxigenic diarrhea.

Chemical Biology Probe Development via Click Chemistry

The terminal alkyne moiety of AP C5 enables its conjugation to azide-functionalized reporters (e.g., fluorophores, biotin) via CuAAC . This allows researchers to create custom probes for visualizing cGKII subcellular localization, performing target engagement assays, or developing affinity matrices for interactome mapping—applications not feasible with other commercial cGKII inhibitors lacking a reactive handle.

Pharmacological Validation in Diarrheal Disease Research

AP C5 is the most potent and functionally validated tool in the AP series for modulating the cGKII/CFTR axis in intestinal tissue. Its ability to attenuate STa-mediated short-circuit current in mouse ileum directly addresses the pathophysiological mechanism of enterotoxigenic E. coli (ETEC)-induced secretory diarrhea, making it suitable for target validation studies in gastrointestinal disease models.

High-Throughput Screening (HTS) Campaigns Requiring Robust Solubility

With DMSO solubility up to 100 mM , AP C5 can be formulated into concentrated stock solutions ideal for HTS plate preparation. This minimizes the volume of DMSO introduced into assay wells, reducing the risk of solvent-induced artifacts and ensuring consistent compound delivery across a broad concentration range.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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